molecular formula C9H10O4 B167994 4-(2-hydroxyethoxy)benzoic Acid CAS No. 1711-24-6

4-(2-hydroxyethoxy)benzoic Acid

Cat. No. B167994
CAS RN: 1711-24-6
M. Wt: 182.17 g/mol
InChI Key: QLIQIXIBZLTPGQ-UHFFFAOYSA-N
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Patent
US07951826B2

Procedure details

4-(2-Hydroxy-ethoxy)-benzoic acid methyl ester (400 mg, 2.04 mmol) is combined with a mixture of 1 N NaOH (3 mL) and MeOH (3 mL) and the mixture is stirred at 80° C. for 1 h. The solvents are evaporated and the resulting residue is dissolved in a small amount of water and acidified with 1 N HCl. The crystals are collected, washed with water, and dried to provide 154 mg (42%) of the titled compound. NMR (DMSO-d6): δ 12.64 (br, 1H), 7.90 (d, 2H, J=8.2 Hz), 7.03 (d, 2H, J=8.2 Hz), 4.93 (br, 1H), 4.07 (t, 2H, J=4.9 Hz), 3.75 (m, 2H).
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
42%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][C:7]([O:10][CH2:11][CH2:12][OH:13])=[CH:6][CH:5]=1.[OH-].[Na+]>CO>[OH:13][CH2:12][CH2:11][O:10][C:7]1[CH:8]=[CH:9][C:4]([C:3]([OH:14])=[O:2])=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
COC(C1=CC=C(C=C1)OCCO)=O
Name
Quantity
3 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 80° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents are evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the resulting residue is dissolved in a small amount of water
CUSTOM
Type
CUSTOM
Details
The crystals are collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCCOC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 154 mg
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 41.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.